Sodium bromite

説明

Sodium bromite is a sodium salt of bromous acid, with the chemical formula NaBrO₂. It is typically found as a yellow solid and is known for its use in various industrial applications, particularly in the textile industry as a desizing agent for oxidative starch removal .

準備方法

Synthetic Routes and Reaction Conditions: Sodium bromite can be synthesized by the controlled disproportionation of sodium hypobromite at a pH of 11–12 and a temperature of 0°C . The reaction involves the careful addition of bromine to a solution of sodium hydroxide, resulting in the formation of sodium hypobromite, which then disproportionates to form this compound.

Industrial Production Methods: In industrial settings, this compound is often produced as a 10% aqueous solution or as a solid trihydrate. The process involves adding bromine to a mixed solution of this compound and sodium hydroxide under controlled temperature and stirring conditions .

化学反応の分析

Self-Decomposition Reactions

Sodium bromite undergoes spontaneous decomposition in aqueous solutions, primarily through two pathways:

(a) Primary Disproportionation

This reaction produces hypobromite (BrO⁻) and bromate (BrO₃⁻) ions. The process is temperature-dependent, with higher rates observed at elevated temperatures .

(b) Reaction with Bromide Ions

In the presence of bromide ions, this compound forms hypobromite. This reaction is reversible and contributes to the equilibrium dynamics in solution .

Kinetics and Thermodynamics of Decomposition

Studies on the decomposition of this compound reveal critical kinetic and thermodynamic parameters:

Rate Constants

| Temperature (°C) | Rate Constant (M⁻¹ s⁻¹) | Rate Constant (M⁻¹ s⁻¹) |

|---|---|---|

| 76.6 | ||

| 86.0 |

Source: Derived from experimental data in .

Activation Parameters

| Reaction | ΔH‡ (kcal/mol) | ΔS‡ (cal/deg·mol) |

|---|---|---|

| 24.5 | 5 | |

| 18.8 | -21 |

The negative entropy change () for the bromide reaction indicates a more ordered transition state, while the positive entropy for the primary disproportionation suggests increased disorder .

Mechanism and Conditions

-

Conditions : Aqueous sodium hydroxide, catalytic sodium bromide.

-

Yield : Amines are obtained in "fairly good yields" (exact yields depend on substrate and reaction optimization) .

This reaction exploits this compound’s ability to oxidize the amide carbonyl group, facilitating the elimination of CO₂ and formation of the corresponding amine.

Thermodynamic Comparison with Halogen Oxyions

The thermodynamic stability of this compound is contextualized against related compounds:

| Compound | ΔH₆ (kcal/mol) | S₆ (cal/deg·mol) |

|---|---|---|

| NaBrO₂ (bromite) | -66.3 | 45 |

| NaBrO (hypobromite) | -79.1 | 26.4 |

| NaClO₂ (chlorite) | -63.4 | 37.2 |

Source: Derived from ; values for NaBrO and NaClO₂ included for comparison.

The lower enthalpy of formation for this compound compared to hypobromite underscores its relative instability, aligning with its propensity for decomposition .

科学的研究の応用

Sodium bromite has several applications in scientific research:

Chemistry: It is used as an oxidizing agent in organic synthesis, particularly for converting alcohols to aldehydes and in the Hofmann degradation of amides

Biology and Medicine: While specific biological applications are less common, its role as an oxidizing agent can be leveraged in various biochemical assays and reactions.

作用機序

The primary mechanism by which sodium bromite exerts its effects is through oxidation. It acts as an oxidizing agent, accepting electrons from other substances during chemical reactions. This property is utilized in various oxidation processes, such as converting alcohols to aldehydes and degrading amides to amines .

類似化合物との比較

Sodium bromate (NaBrO₃): A stable oxidant used in various industrial applications.

Sodium hypobromite (NaBrO): Used in similar oxidation reactions but is less stable compared to sodium bromite.

Sodium chlorite (NaClO₂): Another oxidizing agent used in bleaching and disinfection.

Uniqueness: this compound is unique due to its specific oxidation properties and its ability to be used in the Hofmann degradation of amides, which is not a common feature among other similar oxidizing agents .

生物活性

Sodium bromite (NaBrO2) is a chemical compound that has garnered attention for its potential biological activities and applications, particularly in the fields of microbiology and medicine. This article explores the biological activity of this compound, including its toxicity, effects on various biological systems, and relevant research findings.

This compound is an inorganic compound that exists as a white crystalline solid. It is derived from the oxidation of sodium bromide (NaBr) and is known for its use as a disinfectant and in water treatment processes. Its reactivity stems from the presence of bromine in an oxidation state of +1, which allows it to participate in various chemical reactions.

Table 1: Toxicity Comparison of Bromine Compounds

| Compound | LD50 (mg/kg) | Observed Effects |

|---|---|---|

| Sodium Bromide | 3500 - 7000 | Endocrine disruption, decreased fertility |

| Sodium Bromate | 200 - 300 | Carcinogenic effects, skin/eye irritant |

| This compound | TBD | Limited data available |

Antimicrobial Properties

This compound has been studied for its antimicrobial properties. It acts as an effective biocide against bacteria, fungi, and algae. This property makes it useful in various applications, including water disinfection and preservation of food products. In laboratory settings, this compound has demonstrated efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus.

Case Studies

- Water Treatment : A study evaluated the effectiveness of this compound in treating wastewater contaminated with pathogenic microorganisms. Results indicated significant reductions in bacterial counts, supporting its use as a disinfectant in water treatment facilities.

- Food Preservation : Research conducted on the application of this compound in food preservation showed that it effectively inhibited the growth of spoilage organisms without imparting undesirable flavors or odors to food products.

The antimicrobial action of this compound is primarily attributed to its ability to release free bromine species upon reaction with organic matter or microbial cells. These reactive species can disrupt cellular membranes, denature proteins, and interfere with nucleic acid synthesis, leading to cell death.

Regulatory Considerations

While this compound shows promise as an antimicrobial agent, regulatory scrutiny is essential due to potential health risks associated with bromine compounds. The Environmental Protection Agency (EPA) has established guidelines for the use of brominated compounds in consumer products and water treatment processes to mitigate risks .

特性

IUPAC Name |

sodium;bromite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BrHO2.Na/c2-1-3;/h(H,2,3);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCVSSWORUBFET-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

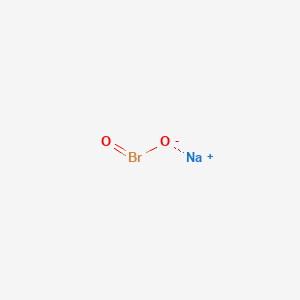

Canonical SMILES |

[O-]Br=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaBrO2, BrNaO2 | |

| Record name | sodium bromite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_bromite | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884388 | |

| Record name | Bromous acid, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7486-26-2 | |

| Record name | Sodium bromite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007486262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromous acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromous acid, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium bromite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM BROMITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H88G310G41 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。